(R)-alpha-(4-biphenylmethyl)-proline-HCl

Description

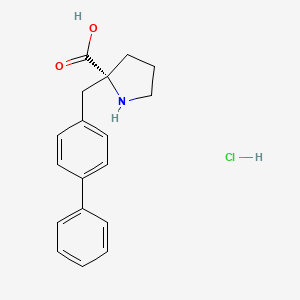

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCDGGNLJQZLT-GMUIIQOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in R Alpha 4 Biphenylmethyl Proline Hcl Catalysis

Elucidation of Catalytic Cycle Pathways

The catalytic cycle of proline-derived organocatalysts is a well-orchestrated sequence of intermediates and transition states that facilitate asymmetric bond formation. researchgate.netbeilstein-journals.org The fundamental activation modes involve the formation of nucleophilic enamine intermediates and electrophilic iminium ions. nobelprize.org

The catalytic cycle of (R)-alpha-(4-biphenylmethyl)-proline-HCl is presumed to follow the general enamine-iminium activation pathway characteristic of secondary amine organocatalysts. researchgate.netresearchgate.net The cycle is initiated by the reaction of the catalyst with a carbonyl compound, typically a ketone or an aldehyde, to form a key enamine intermediate. nih.govnih.gov This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile. nobelprize.org

The proposed catalytic cycle can be outlined as follows:

Iminium Ion Formation: The secondary amine of the proline derivative reacts with a carbonyl substrate to form an iminium ion.

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophile, such as an aldehyde, in a highly organized transition state. The stereochemical outcome of the reaction is determined at this stage.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Non-covalent interactions are paramount in dictating the stereochemical outcome of organocatalytic reactions. researchgate.net In proline-catalyzed reactions, hydrogen bonding plays a critical role in stabilizing the transition state. nih.gov The carboxylic acid moiety of the proline catalyst can act as a Brønsted acid, forming a hydrogen bond with the electrophile and orienting it for a stereoselective attack by the enamine. rsc.org

For this compound, the following non-covalent interactions are likely to be influential:

Hydrogen Bonding: The carboxylic acid group is positioned to form a hydrogen bond with the incoming electrophile, creating a rigid, chair-like transition state that directs the stereochemical outcome.

π-π Stacking: The biphenyl (B1667301) group of the catalyst can engage in π-π stacking interactions with aromatic substrates, further organizing the transition state assembly. researchgate.net

Steric Repulsion: The bulky biphenylmethyl group creates a well-defined chiral pocket, sterically shielding one face of the enamine and forcing the electrophile to approach from the less hindered face, thus enhancing enantioselectivity.

These non-covalent interactions work in concert to create a highly ordered transition state, which is crucial for achieving high levels of stereocontrol.

Principles Governing Stereochemical Induction and Control

The ability of this compound to induce chirality in the product molecule is a direct consequence of the catalyst's own chirality and the conformational constraints it imposes on the transition state.

The stereoselectivity of reactions catalyzed by proline derivatives is a multifactorial phenomenon. nih.govnih.gov Key factors influencing the enantioselectivity and diastereoselectivity in catalysis by this compound include:

Catalyst Structure: The rigid pyrrolidine (B122466) ring and the stereogenic center at the α-carbon are fundamental to the catalyst's chiral inducing ability. The bulky α-(4-biphenylmethyl) group acts as a steric directing group, effectively blocking one of the enantiotopic faces of the enamine intermediate.

Substrate Structure: The steric and electronic properties of both the nucleophile and the electrophile can significantly impact the stereochemical outcome. Bulky substrates may experience stronger steric repulsion with the catalyst, leading to higher selectivity.

Reaction Conditions: Solvent polarity, temperature, and the presence of additives can all influence the stability of the transition state and, consequently, the stereoselectivity of the reaction. researchgate.net

The interplay of these factors determines the favored transition state and, therefore, the stereochemical composition of the product.

| Factor | Influence on Stereoselectivity | Example Effect |

|---|---|---|

| Bulky α-substituent (4-biphenylmethyl) | Creates a defined chiral pocket, enhancing facial discrimination of the enamine. | Increased enantiomeric excess (ee) due to steric hindrance. |

| Carboxylic Acid Group | Orients the electrophile via hydrogen bonding, leading to a rigid transition state. | Favors a specific diastereomer by controlling the approach trajectory. |

| Solvent Polarity | Can affect the stability of charged intermediates and the strength of hydrogen bonds. | A change from polar to non-polar solvent can sometimes alter or improve stereoselectivity. |

| Temperature | Lower temperatures generally favor the more ordered transition state, leading to higher selectivity. | Decreasing reaction temperature often results in higher enantiomeric and diastereomeric ratios. |

Chiral recognition is the process by which the chiral catalyst differentiates between the enantiotopic faces of a prochiral substrate or the enantiomers of a racemic substrate. rsc.orgmdpi.com In the context of catalysis by this compound, chiral recognition is achieved through the formation of diastereomeric transition states with significantly different energy levels.

The catalyst's chiral environment, shaped by the pyrrolidine ring and the biphenylmethyl group, allows for a three-point interaction model, which is a common paradigm for explaining chiral recognition. mdpi.com The combination of covalent bonding (enamine formation), hydrogen bonding, and steric repulsion creates a highly selective binding pocket that preferentially accommodates the transition state leading to one enantiomer of the product. The alpha hydrogen on the chiral center of the proline ring can also play a crucial role in enantiomeric discrimination. nih.gov

Computational and Theoretical Studies of Catalytic Activity

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of organocatalytic reactions. nih.govresearchgate.net While specific computational studies on this compound are not widely reported, DFT calculations on related proline derivatives have provided valuable insights into the origins of stereoselectivity. researchgate.netanu.edu.au

These studies typically involve:

Mapping the Reaction Pathway: Calculating the energies of reactants, intermediates, transition states, and products to construct a detailed energy profile of the catalytic cycle.

Analyzing Transition State Geometries: Examining the three-dimensional structure of the transition states to identify the key non-covalent interactions responsible for stereochemical control.

Predicting Stereochemical Outcomes: Comparing the activation energies of the diastereomeric transition states leading to different stereoisomers of the product. The transition state with the lower activation energy corresponds to the major product.

Computational analyses of proline-catalyzed aldol (B89426) reactions have confirmed the importance of the chair-like Zimmerman-Traxler-type transition state, where the orientation of substituents is dictated by minimizing steric clashes. princeton.edu For a catalyst like this compound, computational models would likely predict that the bulky biphenylmethyl group occupies a pseudo-equatorial position in the transition state to minimize steric strain, thereby dictating the facial selectivity of the reaction.

| Computational Method | Application in Proline Catalysis | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies and geometries. | Identification of the lowest energy pathways and rationalization of observed stereoselectivities. |

| Kinetic Isotope Effect (KIE) Studies | Probing the rate-determining step of the catalytic cycle. | Elucidation of bond-breaking and bond-forming events in the transition state. |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of the catalyst and substrates in solution. | Understanding the role of solvent and conformational flexibility on the catalytic process. |

Density Functional Theory (DFT) Calculations of Reaction Profiles

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of organic reactions, particularly in organocatalysis. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of reaction energy profiles, providing insights into reaction kinetics and stereoselectivity. While specific DFT studies on this compound are not extensively available in the public domain, the well-established mechanism for proline-catalyzed reactions, such as the aldol or Mannich reactions, serves as a foundational model. nih.gov

The catalytic cycle is generally understood to proceed via the formation of an enamine intermediate from the reaction of the catalyst with a carbonyl donor. This enamine then attacks a carbonyl acceptor, leading to the formation of a new carbon-carbon bond. The stereochemical outcome of the reaction is determined by the geometry of the transition state in this key step.

For this compound, the bulky biphenylmethyl group at the alpha-position of the proline ring is expected to exert significant steric influence on the transition state. DFT calculations on analogous alpha-substituted proline catalysts can provide a qualitative understanding of these effects. These calculations typically focus on locating the transition state structures for the formation of different stereoisomers and comparing their relative activation energies. A lower activation energy for one transition state over another indicates a preference for the formation of the corresponding stereoisomer.

Table 1: Representative DFT-Calculated Relative Energies of Transition States for a Proline-Catalyzed Aldol Reaction

| Transition State | Stereochemical Outcome | Relative Energy (kcal/mol) |

|---|---|---|

| TS-Re-Si | (R,S)-product | 0.0 |

| TS-Re-Re | (R,R)-product | +2.5 |

| TS-Si-Si | (S,S)-product | +1.8 |

This is a representative table based on DFT calculations for proline-catalyzed aldol reactions and is intended to illustrate the concept. The actual values for this compound would require specific calculations.

The data in Table 1 illustrates how DFT can quantify the energy differences between competing transition states, thereby predicting the enantiomeric and diastereomeric excess of the product. For this compound, the biphenylmethyl group would likely destabilize certain transition states through steric hindrance, leading to a higher energy barrier and disfavoring the formation of the corresponding stereoisomer. This steric control is a key factor in achieving high stereoselectivity with this catalyst.

Molecular Dynamics Simulations of Catalyst-Substrate Interactions

While DFT calculations provide static pictures of reaction pathways, molecular dynamics (MD) simulations offer a dynamic view of the catalyst-substrate interactions in solution. MD simulations model the movement of atoms over time, taking into account the solvent and temperature effects, thus providing a more realistic representation of the reaction environment.

In the context of this compound catalysis, MD simulations can be employed to study several key aspects:

Conformational Preferences: The proline ring is known to exist in different puckered conformations, which can influence its catalytic activity. MD simulations can reveal the preferred conformations of the catalyst and the catalyst-substrate complex in solution.

Solvent Effects: The solvent can play a crucial role in catalysis by stabilizing or destabilizing intermediates and transition states. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their interactions with the catalytic species.

Catalyst-Substrate Binding: MD simulations can be used to explore the binding modes of the substrates to the catalyst and to identify the key non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the stability of the catalyst-substrate complex.

Table 2: Illustrative Analysis of Catalyst-Substrate Interactions from a Molecular Dynamics Simulation

| Interaction Type | Interacting Groups | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Proline-COOH --- Substrate-C=O | 2.8 | 85 |

This table is a hypothetical representation of data that could be obtained from an MD simulation to illustrate the types of insights gained. Specific simulations are required for this compound.

The data in Table 2 provides a glimpse into the detailed structural and dynamic information that can be extracted from MD simulations. By analyzing the trajectories of the atoms, researchers can gain a deeper understanding of how the bulky biphenylmethyl group in this compound orients the substrates within the active site, thereby dictating the stereochemical outcome of the reaction. While direct MD simulation studies on this specific catalyst are not readily found, the methodology has been successfully applied to understand the behavior of proline and its derivatives in various chemical and biological systems. nih.gov

The bulky 4-biphenylmethyl group at the alpha-position of the proline scaffold is designed to create a specific chiral environment to influence the stereochemical outcome of a reaction. However, without specific published research, any discussion on its application in direct asymmetric aldol reactions, Mannich-type reactions, Michael additions, Diels-Alder reactions, or alpha-amination reactions would be speculative.

Therefore, this article cannot be generated with the required level of scientific accuracy and detail at this time. Further research and publication in the field of asymmetric organocatalysis may provide the necessary data in the future.

Applications of R Alpha 4 Biphenylmethyl Proline Hcl As a Chiral Organocatalyst

Catalysis of Asymmetric Carbon-Heteroatom Bond Forming Reactions

Asymmetric Alpha-Aminoxylation Reactions

The direct asymmetric alpha-aminoxylation of aldehydes and ketones is a powerful method for synthesizing optically active α-hydroxy carbonyl compounds, which are valuable building blocks in medicinal chemistry and natural product synthesis. Proline and its derivatives have been identified as effective catalysts for this transformation, typically utilizing nitrosobenzene (B162901) as the oxygen source.

Asymmetric Strecker-Type Reactions

The Strecker reaction, which combines an aldehyde or ketone with an amine and a cyanide source, is a fundamental method for synthesizing α-amino acids. The development of asymmetric variants of this reaction using chiral catalysts is of paramount importance. Organocatalysts derived from proline have been successfully employed to control the stereochemical outcome of Strecker-type reactions, leading to the synthesis of enantioenriched α-amino nitriles, which are direct precursors to α-amino acids.

In these reactions, the catalyst activates the imine substrate, which is formed in situ from the aldehyde and amine. The chiral catalyst then directs the nucleophilic attack of the cyanide anion to one of the enantiotopic faces of the imine, thereby establishing the stereocenter. Proline derivatives featuring bulky substituents have been shown to be particularly effective. For instance, diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary have been reported to proceed with high diastereoselectivity. Similarly, novel trans-4-hydroxy-L-proline-derived catalysts have been developed for the three-component Strecker reaction, affording the desired α-amino nitriles in high yields and with up to 95% enantiomeric excess (ee). Although these examples underscore the potential of related structures, specific and detailed data on the performance of (R)-alpha-(4-biphenylmethyl)-proline-HCl as the catalyst in this reaction, including substrate scope, yields, and enantioselectivities, would be required to fully assess its utility.

Other Enantioselective Transformations Mediated by the Compound

Beyond alpha-aminoxylation and Strecker reactions, proline-based organocatalysts are known to mediate a wide array of other enantioselective transformations. These reactions typically proceed through enamine or iminium ion activation modes. Examples of such transformations include aldol (B89426) reactions, Mannich reactions, Michael additions, and Diels-Alder reactions.

The structural features of this compound, particularly its steric bulk, make it a candidate for inducing high levels of stereoselectivity in various asymmetric syntheses. For example, L-proline has been shown to catalyze multicomponent reactions to produce chiral pyrans and thiopyrans with good yields and enantioselectivity. The catalyst's role is crucial in creating the chiral center during the reaction. While the versatility of the proline scaffold is well-documented, detailed research findings specifically employing this compound in these "other" enantioselective transformations are necessary to delineate its specific advantages and catalytic profile. The investigation into its effectiveness in reactions such as the intramolecular conjugate addition for the synthesis of quaternary proline analogues could reveal further applications for this specialized catalyst.

Role of R Alpha 4 Biphenylmethyl Proline Hcl As a Chiral Building Block in Advanced Synthesis Research

Construction of Diverse Complex Chiral Scaffolds

The synthesis of complex chiral scaffolds is a cornerstone of modern medicinal chemistry and materials science. Chiral proline derivatives are often employed in cycloaddition reactions and other stereoselective transformations to build intricate molecular architectures. While general methods for creating quaternary proline analogues exist, specific examples detailing the use of (R)-alpha-(4-biphenylmethyl)-proline-HCl to construct diverse and complex chiral frameworks are not documented in prominent research. The steric hindrance from the biphenylmethyl group could potentially direct the stereochemical outcome of reactions in a unique way, but without experimental data, this remains speculative.

Integration into Peptidomimetic Frameworks for Conformational and Structural Studies

Proline analogues are frequently incorporated into peptides to induce specific secondary structures, such as beta-turns, or to enhance metabolic stability. The rigid nature of the proline ring restricts the conformational freedom of the peptide backbone. The bulky substituent in this compound would likely have a profound impact on the local conformation of a peptide chain. However, there is a lack of studies that have integrated this specific compound into peptidomimetic frameworks to investigate its effects on structure and conformation. Such research would be valuable for understanding how large, aromatic substituents at the alpha-position influence peptide folding and receptor binding.

Utility in the Synthesis of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Proline-derived ligands are extensively used in metal-catalyzed asymmetric reactions, where they can effectively transfer chiral information from the ligand to the product. The nitrogen and carboxylate groups of proline can chelate to a metal center, creating a well-defined chiral environment. While numerous chiral ligands have been designed and synthesized from various proline derivatives, there are no specific reports on the synthesis and application of ligands derived from this compound. The performance of such a ligand in reactions like asymmetric hydrogenation or carbon-carbon bond formation would be of interest, but remains an unexplored area of research.

Stereoselective Assembly of Precursors for Natural Product Synthesis Research

The total synthesis of natural products often requires the stereoselective assembly of complex intermediates. Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is a common strategy. Proline and its derivatives are valuable chiral building blocks in this context. Although the synthesis of various substituted prolines as precursors for natural products has been reported, the specific use of this compound in the stereoselective assembly of natural product precursors is not described in the current body of scientific literature.

Advancements and Future Directions in Research on R Alpha 4 Biphenylmethyl Proline Hcl

Design and Synthesis of Enhanced Analogues for Broadened Catalytic Scope

The development of analogues of proline-based catalysts is a key strategy to broaden their utility in organic synthesis. nih.gov Modifications to the proline scaffold, particularly at the C4 (or γ) position where the biphenylmethyl group resides, are of significant interest as this position directly influences the steric and electronic environment of the catalytic center. thieme.de The goal is to create new catalysts with improved reactivity, selectivity, and applicability to a wider range of substrates.

One established strategy involves the synthesis of various 4-(arylmethyl)proline derivatives. ethz.ch A general route has been developed that utilizes a Suzuki cross-coupling reaction to introduce diverse aryl moieties at the C4 position. ethz.ch This method provides a versatile platform for creating a library of analogues with different aromatic substituents, allowing researchers to fine-tune the catalyst's properties for specific transformations. ethz.ch For instance, the synthesis starting from (2S,4R)-4-hydroxyproline can be adapted to produce a variety of C4-substituted proline derivatives. ethz.ch The choice of palladium-based catalysts, such as PEPPSI, has been shown to be effective for these Suzuki coupling reactions, even with bulky aryl groups. ethz.ch

The rationale behind these modifications is to enhance performance in established reactions and to enable new types of transformations. By altering the size and electronic nature of the C4 substituent, researchers can modulate the catalyst's interaction with substrates, thereby improving enantioselectivity and diastereoselectivity. Prolinamides, formed by modifying the carboxylic acid group, have also been shown to be superior catalysts compared to the parent proline in many cases. researchgate.net

| Modification Strategy | Key Reaction | Rationale for Modification | Example Catalyst/Intermediate |

|---|---|---|---|

| Substitution at C4 Position | Suzuki Cross-Coupling | Introduce diverse aryl groups to tune steric/electronic properties. ethz.ch | PEPPSI (Palladium Catalyst) ethz.ch |

| Modification of Carboxylic Acid | Amide Formation | Improve catalytic activity and selectivity. researchgate.net | N-arylsulfonamide prolinamide researchgate.net |

| Introduction of Heteroatoms | Functionalization of 4-hydroxyproline | Alter hydrogen bonding and other non-covalent interactions. | trans-4-Fluoro-L-proline alfachemic.com |

Exploration of Novel Reaction Classes and Mechanistic Pathways

Proline-based organocatalysts are renowned for their ability to facilitate a variety of classic C-C bond-forming reactions, including Aldol (B89426), Mannich, and Michael reactions. scite.aiwikipedia.org These transformations typically proceed through one of two primary mechanistic pathways: enamine or iminium ion catalysis. rsc.org In enamine catalysis, the proline reacts with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate, which then attacks an electrophile. wikipedia.orgrsc.org Conversely, in iminium catalysis, the proline activates an α,β-unsaturated carbonyl compound, making it more electrophilic and susceptible to attack by a nucleophile. rsc.org

Research continues to expand the scope of these catalysts to novel reaction classes. For example, L-proline has been successfully used as a catalyst in multicomponent reactions (MCRs) to produce structurally complex pyrans and thiopyrans with high stereospecificity. mdpi.comnih.gov These reactions demonstrate the catalyst's ability to orchestrate a sequence of bond-forming events in a single pot, leading to the creation of a chiral center with significant enantioselectivity. mdpi.comnih.gov Other novel transformations include the synthesis of α-cyano bis(indolyl)chalcones, where L-proline catalyzes the reaction under environmentally benign, metal-free conditions. rsc.org

Mechanistic studies are crucial for understanding and optimizing these catalytic systems. The accepted mechanism for many proline-catalyzed reactions involves a Zimmerman-Traxler-like transition state, which explains the high degree of stereocontrol observed. wikipedia.orgbeilstein-journals.org Advanced techniques, such as electrospray ionization (ESI) mass spectrometry, are being employed to detect and characterize key reaction intermediates, providing direct evidence for proposed catalytic cycles. beilstein-journals.org By using charge-tagged proline derivatives, researchers can enhance the detection of catalyst-derived species and follow their evolution over time, offering deeper insight into the reaction mechanism. beilstein-journals.org

Development of Immobilized and Recyclable Catalytic Systems for Research Applications

A significant drawback of homogeneous organocatalysis, particularly in academic and industrial settings, is the often high catalyst loading required and the difficulty in separating the catalyst from the reaction product. ingentaconnect.comnih.gov This challenge hinders catalyst recovery and reuse, which is a key principle of sustainable chemistry. To overcome this, extensive research has focused on the immobilization (or heterogenization) of proline and its derivatives onto solid supports. nih.govresearchgate.net

Several immobilization strategies have been developed, including:

Grafting: Covalently anchoring the proline catalyst to a solid carrier like silica (B1680970) gel or mesoporous materials. nih.gov

Impregnation and Intercalation: Physically loading the catalyst onto or within the layers of a support material. nih.gov

Polymer Support: Attaching the catalyst to soluble or insoluble polymers such as polyethylene (B3416737) glycol (PEG) or polystyrene. researchgate.net

These supported systems offer the significant advantage of easy catalyst separation through simple filtration, allowing for recovery and reuse over multiple reaction cycles. ingentaconnect.comrsc.org For example, a fluorous proline catalyst was developed that could be recovered by adsorption and reused up to five times while maintaining high stereoselectivity. researchgate.net While immobilization can sometimes lead to lower catalytic activity compared to the homogeneous counterpart, proper selection of the support and immobilization protocol can lead to enhanced efficiency and selectivity. ingentaconnect.com The development of these recyclable systems is crucial for making organocatalysis a more economically viable and environmentally friendly tool for research and potential scale-up applications. nih.gov

| Immobilization Support | Methodology | Key Advantages | Potential Challenges |

|---|---|---|---|

| Silica Gel / Mesoporous Silica | Covalent Grafting | High surface area, robust material. nih.gov | Multi-step preparation, potential for reduced activity. ingentaconnect.com |

| Polymers (PEG, Polystyrene) | Attachment to polymer backbone | Can be soluble (easy recovery by precipitation) or insoluble. researchgate.net | Poor loading capacity for some linear polymers. researchgate.net |

| Fluorous Tags | Multi-fluorous tag attachment | Facile separation by fluorous solid-phase extraction. researchgate.net | Gradual decrease in activity over cycles. researchgate.net |

| Montmorillonite Clays | Intercalation/Impregnation | Low cost, readily available support. ingentaconnect.com | Potential for catalyst leaching. |

Synergistic Integration with Other Catalysis Modes (e.g., Biocatalysis, Metal Catalysis)

Synergistic catalysis is a powerful strategy where two distinct catalysts work in concert to activate both the nucleophile and the electrophile simultaneously, enabling transformations that are difficult or impossible to achieve with a single catalyst. princeton.edu Proline-based organocatalysts are excellent candidates for this approach, often paired with metal catalysts. In such a system, the proline derivative typically activates a carbonyl compound to form a nucleophilic enamine, while a transition metal complex activates the electrophilic partner. princeton.edu

For example, the merger of palladium catalysis with proline catalysis has enabled the direct α-allylic alkylation of aldehydes and ketones, avoiding the need for pre-formed enolates. princeton.edu Similarly, a combination of a vanadium catalyst and proline has been used in Mannich-type reactions. princeton.edu In this dual-catalyst system, the vanadium complex generates an electrophilic iminium ion, while proline generates the corresponding nucleophilic enamine from a ketone, facilitating their rapid coupling. princeton.edu This approach has also been extended to asymmetric hydrogenations by combining an achiral iron catalyst with a chiral Brønsted acid, demonstrating a new pathway to enantioenriched amines. princeton.edu

The integration with biocatalysis, while less explored, holds significant promise. Enzymes offer unparalleled selectivity under mild conditions. Combining the shape-selective environment of an enzyme with the unique activation modes of an organocatalyst could lead to novel tandem reactions and cascade processes, further expanding the synthetic toolkit.

Implementation in Continuous Flow and Green Chemistry Methodologies for Academic Scalability

Continuous flow chemistry is emerging as a transformative technology for chemical synthesis, offering benefits such as enhanced safety, rapid optimization, improved heat and mass transfer, and straightforward scalability. rsc.org The integration of organocatalysis, particularly with immobilized catalysts, into continuous flow systems represents a significant step towards greener and more efficient chemical production on an academic and potentially industrial scale. nih.gov

Immobilized proline-based catalysts are ideally suited for flow applications. researchgate.net They can be packed into a column or reactor, creating a heterogeneous system where reactants flow through the catalytic bed and emerge as products, while the catalyst remains contained. nih.govtandfonline.com This setup eliminates the need for downstream separation of the catalyst, simplifies product purification, and allows for continuous operation over extended periods. tandfonline.com Researchers have successfully used silica-immobilized L-proline in a flow reactor for aldol reactions, demonstrating the feasibility of this approach. nih.gov

This methodology aligns perfectly with the principles of green chemistry by minimizing waste, reducing solvent usage, and improving energy efficiency. rsc.orgnih.gov The ability to operate safely at elevated temperatures and pressures in flow reactors can dramatically accelerate reaction rates, leading to higher productivity. researchgate.net As the field advances, the combination of sophisticated organocatalysts like (R)-alpha-(4-biphenylmethyl)-proline-HCl analogues with continuous flow technology will be instrumental in developing sustainable and scalable synthetic processes. rsc.org

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (R)-α-(4-biphenylmethyl)-proline-HCl, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves chiral induction via asymmetric catalysis or resolution. Critical steps include:

- Chiral purity control : Use chiral HPLC or polarimetry to confirm enantiomeric excess .

- Protonation and salt formation : Monitor pH during HCl addition to avoid racemization .

- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in the experimental section, adhering to guidelines for known compound preparation .

Q. How can researchers verify the identity and purity of (R)-α-(4-biphenylmethyl)-proline-HCl?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : Compare H/C spectra with literature data for biphenylmethyl and proline moieties .

- HPLC : Employ a chiral column to confirm enantiopurity (e.g., >98% ee) .

- Elemental analysis : Validate Cl⁻ content via combustion analysis .

Q. What databases and tools are recommended to determine if (R)-α-(4-biphenylmethyl)-proline-HCl is a novel compound?

- Methodological Answer :

- SciFinder/Reaxys : Search by CAS number ([1049728-81-5]) or structure to check prior synthesis reports .

- Cross-reference analytical data : Compare melting points, optical rotation (), and spectral data with existing entries .

Advanced Research Questions

Q. How should researchers design experiments to study the chiral stability of (R)-α-(4-biphenylmethyl)-proline-HCl under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 1–12) at 37°C.

- Monitoring : Use chiral HPLC at intervals to track racemization.

- Data interpretation : Apply kinetic models (e.g., Arrhenius) to predict shelf-life .

Q. What strategies resolve contradictions in reported bioactivity data for (R)-α-(4-biphenylmethyl)-proline derivatives?

- Methodological Answer :

- Meta-analysis : Compare experimental protocols (e.g., cell lines, assay conditions) across studies .

- Reproduce key experiments : Validate bioactivity under standardized conditions .

- Probe stereochemical influences : Test both enantiomers to isolate chirality-dependent effects .

Q. How can computational methods optimize the proline backbone conformation for target binding studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.